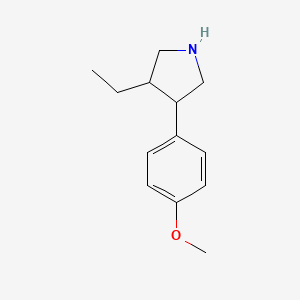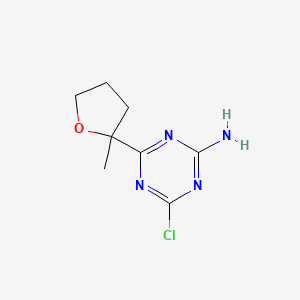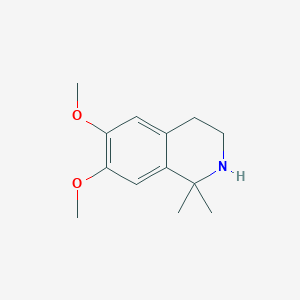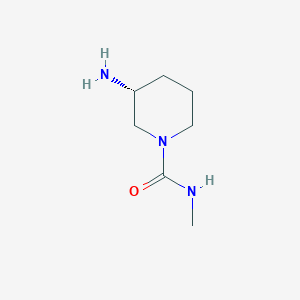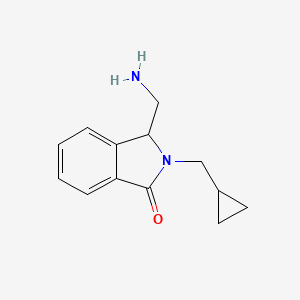
3-(Aminomethyl)-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique structural motif. This compound is characterized by the presence of an aminomethyl group, a cyclopropylmethyl group, and a dihydroisoindolone core. The combination of these functional groups imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule that contains the necessary functional groups. For instance, a precursor with an aminomethyl group and a cyclopropylmethyl group can undergo intramolecular cyclization under acidic or basic conditions to form the dihydroisoindolone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies.
Biology: It can be used in the study of biological processes and interactions, particularly those involving its functional groups.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against certain biological targets.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl and cyclopropylmethyl groups can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindol-2-one: A closely related compound with a similar structure but differing in the position of the functional groups.
2-(Cyclopropylmethyl)-3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one: Another isomer with the same functional groups but arranged differently.
Uniqueness
The uniqueness of 3-(Aminomethyl)-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindol-1-one lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
3-(aminomethyl)-2-(cyclopropylmethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H16N2O/c14-7-12-10-3-1-2-4-11(10)13(16)15(12)8-9-5-6-9/h1-4,9,12H,5-8,14H2 |
Clave InChI |
GQRFXXRTINDYKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C(C3=CC=CC=C3C2=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
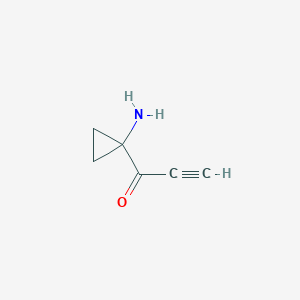
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane](/img/structure/B13182932.png)
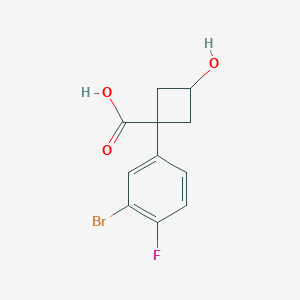

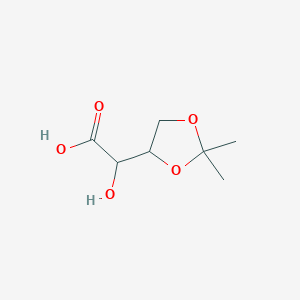
![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)


